5,6-trans-Calcitriol-d6
Description
Contextualizing 5,6-trans-Calcitriol-d6 within the Vitamin D Secosteroid Family
This compound is a synthetic, isotopically labeled form of 5,6-trans-Calcitriol, which itself is a geometric isomer of calcitriol (B1668218). pharmaffiliates.comscbt.com Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the hormonally active form of vitamin D3 and a key regulator of calcium and phosphorus homeostasis. wikipedia.orgijbio.com The "5,6-trans" designation in this compound refers to the spatial arrangement of the A-ring of the secosteroid structure, which differs from the native cis configuration of calcitriol. vitamind-journal.it This structural alteration can influence its biological activity and metabolic fate. nih.gov
The defining feature of this compound is the incorporation of six deuterium (B1214612) atoms (d6). axios-research.comcaymanchem.com This heavy isotope of hydrogen does not significantly alter the compound's chemical properties but provides a distinct mass signature, making it invaluable for specific analytical techniques. ijbio.commdpi.com
Below is a table comparing the key properties of Calcitriol and its deuterated trans-isomer:
| Property | Calcitriol | This compound |
| Common Name | 1,25-dihydroxyvitamin D3 | - |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₃₈D₆O₃ axios-research.comcaymanchem.com |
| Molecular Weight | 416.64 g/mol wikipedia.orgevitachem.com | 422.7 g/mol axios-research.comcaymanchem.com |
| CAS Number | 32222-06-3 wikipedia.org | 78782-99-7 caymanchem.com |
| Structure | Secosteroid with a 5,6-cis-triene system | Secosteroid with a 5,6-trans-triene system and six deuterium atoms pharmaffiliates.comvitamind-journal.it |
| Origin | Naturally occurring active metabolite of Vitamin D3 wikipedia.org | Synthetic analog pnas.org |
Significance of Deuterated Analogs in Modern Biochemical Research
The use of deuterated compounds like this compound represents a sophisticated strategy in modern biochemical research. Deuterium labeling offers several key advantages, primarily in the realm of analytical chemistry. The most significant application is in mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS/MS). mdpi.comnih.gov
The slightly higher mass of the deuterated analog allows it to be easily distinguished from its non-deuterated counterpart in a mass spectrometer. ijbio.com This property makes deuterated compounds ideal for use as internal standards in quantitative analyses. caymanchem.commedchemexpress.com By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the concentration of the endogenous, non-deuterated compound, correcting for any sample loss during extraction and analysis. ijbio.commdpi.com This isotope dilution mass spectrometry approach provides a level of precision and accuracy that is often difficult to achieve with other methods. mdpi.com
Furthermore, deuterium labeling can be advantageous in metabolic studies. mdpi.com While the substitution of hydrogen with deuterium is a subtle modification, it can sometimes influence the rate of enzymatic reactions due to the kinetic isotope effect. This can be a useful tool for probing metabolic pathways and understanding the mechanisms of drug metabolism.
Overview of Research Paradigms Employing this compound
The unique characteristics of this compound have led to its adoption in several key research areas:
Internal Standard for Vitamin D Metabolite Quantification: The primary application of this compound is as an internal standard for the accurate measurement of calcitriol and its metabolites in biological matrices such as serum and plasma. ijbio.comcaymanchem.commsu.edu This is crucial for clinical research aimed at understanding vitamin D deficiency and its association with various diseases. msu.edu The use of a deuterated internal standard like Calcitriol-d6 enhances the reliability of LC-MS/MS assays for these low-concentration analytes. ijbio.comnih.gov
Pharmacokinetic Studies: Researchers utilize this compound to trace the absorption, distribution, metabolism, and excretion of vitamin D analogs in preclinical and clinical studies. By administering the deuterated compound, its metabolic fate can be followed without interference from endogenous vitamin D levels.
Vitamin D Receptor (VDR) Interaction Studies: While 5,6-trans-Calcitriol itself has been studied for its binding affinity to the Vitamin D Receptor (VDR), the deuterated version can be employed in competitive binding assays to investigate the interactions of other compounds with the VDR. evitachem.comnih.gov The VDR is a nuclear receptor that mediates most of the biological actions of calcitriol, making these studies fundamental to understanding vitamin D's physiological effects. nih.govmdpi.com
Metabolic Pathway Elucidation: The metabolism of vitamin D is complex, involving multiple enzymatic steps. iiarjournals.org Studies on the metabolism of 5,6-trans-cholecalciferol have shown it to be metabolized rapidly. nih.gov The use of deuterated analogs can help in identifying and quantifying novel or minor metabolites, providing a more complete picture of the vitamin D metabolic network.
Properties
Molecular Formula |
C₂₇H₃₈D₆O₃ |
|---|---|
Molecular Weight |
422.67 |
Synonyms |
(1R,3S,5E)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aS)-octahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d6; (1α,3β,5E,7E)- 9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol-d6; 1,25-Dihydroxy-5,6-tran |
Origin of Product |
United States |
Ii. Advanced Synthetic Strategies and Isomerization Pathways for 5,6 Trans Calcitriol D6
Precursor Compounds and Initial Chemical Transformations
The practical synthesis of complex vitamin D analogs like 5,6-trans-Calcitriol-d6 often employs a semi-synthetic strategy starting from readily available materials. researchgate.net A common and economically viable precursor is Vitamin D2 (ergocalciferol). thieme-connect.com This approach is favored for its well-established chemistry and robustness for scaling up production. researchgate.net
The initial transformations focus on modifying the Vitamin D2 molecule to create a versatile intermediate, often referred to as a CD-ring synthon or a "hub intermediate," which can then be elaborated to the final target. researchgate.net A key sequence of reactions involves:
Triene Protection and Isomerization: The conjugated diene system in the B-ring is sensitive and prone to undesired reactions. A common strategy is to protect this moiety via a Diels-Alder reaction with sulfur dioxide (SO2). This reaction forms a stable SO2 adduct, which also facilitates the isomerization of the native (5Z,7E)-triene to a (5E,7E)-triene system. This protected and isomerized intermediate is more stable for subsequent chemical manipulations. thieme-connect.com
Side Chain Cleavage: The original side chain of Vitamin D2 is cleaved to produce a C-22 aldehyde or a related functional group on the D-ring. Ozonolysis is a frequently used method for this oxidative cleavage. The protected triene system remains intact during this process. thieme-connect.com
Formation of a Hub Intermediate: Following cleavage, the resulting functional group is converted into a more stable and reactive form, such as an ester. This creates a key hub intermediate, for example, a (5E, 7E)-triene ester, which serves as the central building block for introducing the desired side chain. researchgate.net This strategy allows for the late-stage introduction of modifications, including isotopic labels. researchgate.net
Stereoselective Synthesis of the 5,6-trans Configuration
Achieving the 5,6-trans geometry is a critical step that differentiates this analog from the naturally occurring 5,6-cis (or Z) isomer. This isomerization can be accomplished through various methods, from traditional photochemical reactions to modern transition-metal-catalyzed processes.
A well-established method for isomerizing the 5,6-double bond of vitamin D and its derivatives is through iodine-catalyzed photoisomerization. nih.gov In this process, the 5,6-cis compound is treated with a catalytic amount of iodine and exposed to visible light. nih.gov This reaction promotes the equilibrium between the cis and trans isomers, allowing for the isolation of the thermodynamically more stable 5,6-trans product. Purification, often involving alumina (B75360) column chromatography, is then used to separate the desired 5,6-trans-isomer from the remaining starting material and other photoproducts. nih.gov
Modern synthetic strategies often employ a convergent approach where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then joined. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the direct formation of the vitamin D triene system. nih.govnih.gov
The Suzuki-Miyaura coupling is a notable example used in this context. acs.org This strategy typically involves the coupling of an A-ring component (e.g., an enol triflate or vinyl bromide) with a CD-side chain fragment. nih.govacs.org This method offers an efficient and rapid route to various vitamin D analogs, allowing for modifications in both the A-ring and the side chain. nih.govnih.gov
| Palladium-Catalyzed Strategy | Description | Key Advantage |
| Tandem A-ring Closure and Suzuki-Miyaura Coupling | A process that combines the formation of the A-ring with the coupling to the CD-side chain component in a single sequence. nih.gov | High efficiency and rapid access to the complete vitamin D triene system. nih.gov |
| Convergent Suzuki-Miyaura Coupling | Coupling of a pre-formed A-ring synthon with a functionalized CD-ring/side-chain vinyl bromide or triflate. acs.orgacs.org | Modular approach allowing for the synthesis of diverse analogs by varying the coupling partners. nih.gov |
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is a powerful method for constructing five-membered rings and has been applied to the synthesis of the CD-ring skeleton of vitamin D analogs. nih.govresearchgate.netrsc.org
In this synthetic route, an appropriately designed enyne precursor undergoes an intramolecular cyclization mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl. wikipedia.orgorganic-chemistry.org This reaction efficiently constructs the fused trans-hydrindane (B1202327) (6,5-trans-fused) core of the CD-ring system, a structurally challenging motif. nih.govresearchgate.net The resulting cyclopentenone can then be further elaborated to introduce the required side chain and coupled with an A-ring fragment to complete the total synthesis. rsc.org
Deuterium (B1214612) Labeling Introduction at Specific Positions (d6)
The "d6" designation in this compound indicates the presence of six deuterium atoms. For use as an internal standard in bioanalytical methods like mass spectrometry, these labels are strategically placed at positions that are not susceptible to metabolic loss. researchgate.net The terminal C-26 and C-27 positions on the side chain are ideal for this purpose.
A highly effective strategy for introducing the hexadeutero (-d6) label is to perform the modification at a late stage of the synthesis, using a deuterated reagent to build the terminus of the side chain. researchgate.net This approach is efficient as it avoids carrying the expensive isotope through a lengthy synthetic sequence.
The key steps for this site-specific deuteration are outlined below:
| Step | Reaction | Description | Reagent |
| 1 | Grignard Reaction | A hub intermediate, typically an ester at the C-25 position, is reacted with a deuterated Grignard reagent. thieme-connect.com | Trideuteriomethyl magnesium iodide (CD3MgI) thieme-connect.com |
| 2 | Side Chain Formation | The Grignard reagent adds twice to the ester carbonyl, creating a tertiary alcohol and attaching two trideuteriomethyl (-CD3) groups. thieme-connect.com | - |
| 3 | Final Product | This reaction directly and specifically forms the 26,27-hexadeutero-25-hydroxy side chain, completing the synthesis of the d6-labeled target molecule. researchgate.net | - |
This method precisely installs the six deuterium atoms at the desired C-26 and C-27 positions, yielding the 26,27-Hexadeutero calcitriol (B1668218) derivative. researchgate.netthieme-connect.com This isotopically labeled compound is crucial for the accurate quantification of calcitriol in biological samples. researchgate.net
Deuterium Incorporation into the CD-Ring System
The introduction of deuterium atoms into the C and D rings of the calcitriol framework is a critical step in the synthesis of this compound. Various strategies can be employed to achieve this, often involving multi-step synthetic sequences starting from readily available steroid precursors.
One common approach involves the use of deuterated reagents at specific stages of the synthesis of the CD-ring fragment. For instance, reductive deuteration can be employed to introduce deuterium atoms. In a synthesis starting from a suitable steroidal ketone precursor, reduction with a deuterium source like sodium borodeuteride (NaBD4) can introduce deuterium at specific positions.
Another powerful technique is hydrogen-deuterium exchange, which can be facilitated under acidic or basic conditions. wikipedia.org Protons on carbon atoms adjacent to carbonyl groups or other activating functionalities can be exchanged for deuterium by treatment with a deuterium source, such as deuterated water (D2O) or deuterated methanol (B129727) (MeOD), in the presence of a suitable catalyst. nih.gov For example, protecting the C-17 dihydroxyacetone side chain of a cortisone (B1669442) precursor allows for hydrogen-deuterium exchange at specific positions using sodium deuteroxide (NaOD) in MeOD. nih.gov
Convergent synthetic strategies are also widely used for preparing vitamin D analogues. mdpi.com In this approach, the A-ring and the CD-ring systems are synthesized separately and then coupled together. This allows for the independent synthesis of a deuterated CD-ring fragment, which can then be joined with an appropriate A-ring synthon to construct the final molecule. mdpi.com This modular approach offers flexibility in the placement and number of deuterium atoms.
Table 1: Comparison of Deuterium Incorporation Strategies for Steroid Systems
| Strategy | Description | Advantages | Disadvantages |
| Reductive Deuteration | Use of deuterated reducing agents (e.g., NaBD4) to introduce deuterium during the reduction of a carbonyl group. | High isotopic incorporation at specific sites. | Limited to positions where a carbonyl group can be introduced and subsequently reduced. |
| Hydrogen-Deuterium Exchange | Exchange of protons for deuterons in the presence of a deuterium source and a catalyst (acid or base). wikipedia.org | Can introduce multiple deuterium atoms. | May lack regioselectivity; potential for back-exchange. springernature.com |
| Convergent Synthesis | Independent synthesis of a deuterated CD-ring fragment followed by coupling with an A-ring synthon. mdpi.com | High degree of control over deuterium placement; versatile. mdpi.com | Requires longer and more complex synthetic routes. |
Isomerization Phenomena and Conversion to 5,6-cis-Calcitriol
Photochemical isomerization is a widely employed and efficient method for converting 5,6-trans-vitamin D isomers to their corresponding 5,6-cis forms. This process typically involves irradiation of the 5,6-trans isomer with ultraviolet (UV) light in the presence of a photosensitizer.
The mechanism involves the transfer of energy from the excited triplet state of the photosensitizer to the 5,6-trans-triene system of the calcitriol molecule. This energy transfer promotes the calcitriol molecule to its triplet excited state, where rotation around the 5,6-single bond becomes possible. Subsequent decay back to the ground state can lead to the formation of both the 5,6-cis and 5,6-trans isomers. By carefully controlling the reaction conditions, such as the choice of photosensitizer, solvent, and irradiation wavelength, the equilibrium can be shifted to favor the formation of the desired 5,6-cis isomer.
The quantum yield of photoisomerization, which is a measure of the efficiency of the photochemical process, is an important parameter. nih.gov It is defined as the number of molecules undergoing isomerization divided by the number of photons absorbed. nih.gov The quantum yield is influenced by various factors, including the structure of the molecule, the nature of the photosensitizer, and the reaction environment. researchgate.net
Table 2: Key Parameters in Photochemical Isomerization
| Parameter | Description | Significance |
| Irradiation Wavelength | The wavelength of UV light used to excite the photosensitizer. | Must be chosen to selectively excite the photosensitizer without causing significant photodegradation of the calcitriol molecule. |
| Photosensitizer | A molecule that absorbs light and transfers the energy to the substrate (e.g., anthracene, senna). | The triplet energy of the sensitizer (B1316253) must be appropriate for efficient energy transfer to the 5,6-trans-triene system. |
| Quantum Yield (Φ) | The efficiency of the photoisomerization process. nih.gov | A higher quantum yield indicates a more efficient conversion to the cis isomer. |
| Photostationary State (PSS) | The equilibrium mixture of cis and trans isomers reached after prolonged irradiation. | The composition of the PSS determines the maximum achievable yield of the cis isomer under specific conditions. |
While photochemical isomerization is prevalent, chemical methods can also be employed to effect the trans-to-cis isomerization. These methods often rely on acid or base catalysis to facilitate the rotation around the 5,6-bond.
Acid-catalyzed isomerization can proceed through the formation of a carbocation intermediate, which allows for free rotation and subsequent re-formation of the double bond in either the cis or trans configuration. Similarly, base-catalyzed isomerization can occur, although the mechanisms may be more complex. nih.gov The choice of acid or base, solvent, and temperature are critical parameters that must be optimized to achieve a good yield of the desired 5,6-cis isomer while minimizing side reactions. However, these methods can be less selective than photochemical approaches and may lead to the formation of undesired byproducts.
Purification and Validation of Synthetic this compound Products
Following synthesis and any subsequent isomerization steps, the resulting mixture must be rigorously purified to isolate the this compound in high purity. The validation of the final product is equally critical to ensure its suitability as an internal standard for quantitative analysis.
Purification is typically achieved using chromatographic techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) being a particularly effective method for separating the 5,6-trans and 5,6-cis isomers of calcitriol. researchgate.netmagtechjournal.com The separation is based on the differential partitioning of the isomers between the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of water, acetonitrile, and methanol). magtechjournal.com
Validation of the purified this compound involves a comprehensive assessment of its identity, purity, and isotopic enrichment. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, thereby verifying the incorporation of the deuterium atoms. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the 5,6-trans geometry and the positions of the deuterium labels. copernicus.org
For its application as an internal standard, the performance of the this compound must be validated within the context of the analytical method in which it will be used, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This validation process assesses parameters such as linearity, accuracy, precision, and recovery. lcms.cz
Table 3: Typical Validation Parameters for a Deuterated Internal Standard in LC-MS/MS
| Parameter | Acceptance Criteria (Illustrative) | Method |
| Linearity (r²) | > 0.99 | A series of calibration standards are prepared and analyzed to establish the linear range of the assay. |
| Intra-day Precision (%RSD) | < 15% | Replicate analysis of quality control samples at different concentrations within a single day. |
| Inter-day Precision (%RSD) | < 15% | Replicate analysis of quality control samples at different concentrations on different days. |
| Accuracy (% Recovery) | 85-115% | Analysis of samples spiked with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. |
| Isotopic Purity | > 98% | Determined by mass spectrometry to ensure minimal contribution from unlabeled or other isotopologues. |
Iii. High Resolution Analytical Methodologies for 5,6 Trans Calcitriol D6 Quantification and Characterization
Mass Spectrometry (MS) Applications in 5,6-trans-Calcitriol-d6 Research
Mass spectrometry is the definitive technique for the analysis of this compound due to its unparalleled sensitivity and specificity. The ability to differentiate molecules based on their mass-to-charge ratio allows for the selective detection of the deuterated analog even in the presence of isobaric interferences.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of vitamin D metabolites, offering exceptional sensitivity and specificity. In the context of this compound, this technique is paramount, as this compound is frequently employed as an internal standard for the accurate measurement of endogenous calcitriol (B1668218). The use of a deuterated internal standard like this compound is critical to correct for variations during sample preparation and ionization efficiency in the mass spectrometer.
The methodology typically involves a chromatographic separation using a reversed-phase column, which separates this compound from other vitamin D metabolites. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for detection, where a specific precursor ion of the derivatized this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for quantification at very low concentrations, often in the picogram per milliliter range.
Table 1: Representative LC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with additives like formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.2 - 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Source | ESI or APCI, Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (PTAD-derivatized Calcitriol-d6) | [M+H-H₂O]⁺ |
| Common Product Ion | m/z 314 |
Gas chromatography-mass spectrometry (GC-MS) represents an alternative approach for the analysis of vitamin D metabolites, including this compound. A key prerequisite for GC-MS analysis of such compounds is a derivatization step to increase their volatility and thermal stability. The most common derivatization technique for compounds containing hydroxyl groups, like calcitriol isomers, is trimethylsilylation, which converts the polar -OH groups into less polar trimethylsilyl (B98337) (TMS) ethers.
Following derivatization, the sample is introduced into the gas chromatograph, where the TMS-derivatized this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the compound's structure. For TMS-derivatized vitamin D isomers, characteristic fragmentation patterns are observed, which can be used for identification and quantification. For instance, the mass spectrum of trimethylsilylated 5,6-trans vitamin D2 shows a characteristic fragment ion at m/z 119, providing a basis for identifying related structures.
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of complex molecules like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for confirming the identity of a compound and distinguishing it from isomers with the same nominal mass.
In the context of this compound, HRMS can be used to confirm the presence and location of the deuterium (B1214612) atoms. By analyzing the fragmentation patterns in tandem HRMS (MS/MS) experiments, researchers can deduce the structure of the molecule. The high mass accuracy allows for the unambiguous assignment of elemental formulas to fragment ions, providing strong evidence for the proposed structure. This is particularly important for differentiating between isomers, as they can exhibit subtle differences in their fragmentation patterns that are only discernible with high-resolution instrumentation. For example, specific cleavages in the vitamin D structure can be identified, confirming the 5,6-trans configuration and the integrity of the deuterated side chain.
Sample Preparation and Matrix Effects in Biological Sample Analysis
The analysis of this compound in biological samples, such as plasma or serum, is complicated by the complexity of the matrix and the typically low concentrations of the analyte. Therefore, effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest.
Given the low physiological concentrations of calcitriol and its analogs, a robust extraction procedure is essential to isolate these compounds from the complex biological matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose. In a typical SPE workflow, a plasma or serum sample, often after protein precipitation, is loaded onto a cartridge containing a solid sorbent (e.g., C18). Interfering substances are washed away, and the analyte of interest is then eluted with an appropriate solvent. This process not only cleans up the sample but also concentrates the analyte, thereby improving the sensitivity of the subsequent analysis.
Liquid-liquid extraction (LLE) is another common method used for the extraction of vitamin D metabolites. This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency.
Table 2: Common Extraction Techniques for Vitamin D Metabolites
| Technique | Principle | Common Sorbents/Solvents | Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid mobile phase. | C18, Silica | High recovery, good sample cleanup, amenable to automation. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Hexane, Ethyl Acetate, Dichloromethane | Simple, cost-effective. |
The ionization efficiency of vitamin D metabolites in ESI and APCI sources can be relatively low, which can limit the sensitivity of LC-MS/MS methods. To overcome this limitation, derivatization techniques are often employed to modify the analyte in a way that enhances its ionization. One of the most effective derivatizing agents for vitamin D compounds is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
PTAD reacts specifically with the cis-diene moiety present in the A-ring of vitamin D molecules through a Diels-Alder reaction. This reaction adds a phenyl-triazolinedione group to the molecule, which significantly improves its proton affinity and, consequently, its ionization efficiency in positive ion mode ESI-MS. This leads to a substantial increase in signal intensity, allowing for the detection of calcitriol and its analogs at much lower concentrations. The derivatization of this compound with PTAD follows the same principle and is a crucial step in many ultrasensitive quantification methods where it is used as an internal standard.
Calibration and Quantification Utilizing Deuterated Internal Standards
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis by LC-MS/MS. crimsonpublishers.comresearchgate.net For the quantification of calcitriol, its deuterated analog, this compound, serves as an ideal internal standard. It is added to samples at a known concentration at the beginning of the sample preparation process. nih.gov
Advantages of Isotopic Internal Standards in Quantitative Analysis
Isotopic internal standards like this compound offer numerous advantages over structural analogs or other types of internal standards. nih.gov Because they are nearly chemically and physically identical to the analyte, they experience the same conditions throughout the entire analytical process. welchlab.com
Key advantages include:
Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the deuterated internal standard. welchlab.commusechem.com By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized.
Compensation for Matrix Effects: The SIL internal standard co-elutes with the analyte and is affected by ion suppression or enhancement in the same way. scioninstruments.comresearchgate.net This allows for accurate correction of matrix-induced variations in the MS signal, which is a major benefit for improving the accuracy and precision of the analysis. crimsonpublishers.commusechem.com
Table 2: Impact of Internal Standard Type on Assay Performance
| Performance Metric | Structural Analog Internal Standard | Isotopic (Deuterated) Internal Standard |
| Chromatographic Behavior | May have different retention times. nih.gov | Co-elutes with the analyte. researchgate.netnih.gov |
| Extraction Recovery | Recovery may differ from the analyte. nih.gov | Mirrors the recovery of the analyte. welchlab.com |
| Matrix Effect Compensation | Incomplete compensation due to different ionization efficiencies. scioninstruments.com | Effectively corrects for ion suppression/enhancement. crimsonpublishers.comresearchgate.netmusechem.com |
| Accuracy & Precision | Lower | Higher crimsonpublishers.com |
| Reliability | Susceptible to variations in assay conditions. | High, robust against process and analytical variations. musechem.com |
Baseline Correction Approaches for Endogenous Analytes
When quantifying an exogenous drug that is also an endogenous substance (present naturally in the body), it is necessary to account for the baseline levels of the compound already present in the biological matrix. biopharmaservices.comcomplexgenerics.org The goal is to accurately measure the concentration resulting from the administered dose.
The most common method for baseline correction is the subtractive approach. nih.gov This involves several steps:
Measure Baseline: Multiple samples are collected from each subject before the administration of the drug to determine the individual's natural endogenous concentration. complexgenerics.orgbebac.at Taking the mean of these pre-dose levels provides a stable baseline value. biopharmaservices.comnih.gov
Subtract Baseline: This average pre-dose concentration is then subtracted from all post-dose measurements for that individual. nih.gov
Handle Negative Values: If the subtraction results in a negative concentration value (which can happen due to biological variability), the value is typically set to zero before further pharmacokinetic calculations. biopharmaservices.comcomplexgenerics.org
It is often recommended that pharmacokinetic analyses be performed on both baseline-corrected and uncorrected data, with the determination of bioequivalence based on the corrected data. complexgenerics.org
Chromatographic Separation Techniques for this compound and Related Metabolites
Effective chromatographic separation is essential for distinguishing this compound and its non-deuterated analog from other structurally similar vitamin D metabolites and isomers. amegroups.org The presence of isomers can lead to isobaric interference (compounds with the same mass), which can compromise the accuracy of quantification if they are not chromatographically resolved.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. A study detailing the separation of calcitriol from its 5,6-trans isomer utilized a C18 column with a gradient elution of water, acetonitrile, and methanol. researchgate.net This approach allows for the effective separation of these closely related compounds before their detection by the mass spectrometer. researchgate.net Achieving baseline separation of all major metabolites is a key goal to ensure the selectivity and accuracy of the analytical method. nih.gov
Iv. Molecular and Cellular Investigations of 5,6 Trans Calcitriol D6 Interactions
Vitamin D Receptor (VDR) Binding Dynamics and Affinity Studies
The interaction between 5,6-trans-Calcitriol-d6 and the VDR is the initiating step for its biological activity. This binding occurs within a specific pocket in the receptor's Ligand-Binding Domain (LBD) and is characterized by high affinity and specificity. nih.gov
The VDR Ligand-Binding Domain is a dynamic structure composed of 13 α-helices that form a three-layered, antiparallel α-helical sandwich. nih.gov This arrangement creates a hydrophobic ligand-binding pocket (LBP). In its unbound (apo) state, the C-terminal region of the LBD, particularly the activation function-2 (AF-2) domain located in helix 12 (H12), is highly flexible and dynamic. mdpi.comnih.gov
Upon the binding of a ligand like this compound, the LBD undergoes a significant conformational change. nih.gov This change is often described by a "mouse trap" model, where the ligand enters the pocket and induces a repositioning of H12. researchgate.net This movement effectively closes the "trap," stabilizing the entire LBD structure and enclosing the ligand within the pocket. mdpi.comresearchgate.net This ligand-induced stabilization is crucial, as it creates a new surface on the receptor that is recognized by other proteins, namely co-activators. nih.govnih.gov Hydrogen bonds between the hydroxyl groups of the ligand and polar amino acid residues within the LBP are critical for triggering this conformational shift. nih.gov
The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. Calcitriol (B1668218), the primary active form of vitamin D3, binds to the VDR with very high affinity. nih.gov The 5,6-trans isomer, due to its altered stereochemistry, exhibits different binding characteristics. While specific Kd values for this compound are not extensively documented, its structural similarity to 1,25-dihydroxyvitamin D3 (Calcitriol) suggests it acts as a VDR agonist. nih.gov The binding affinity of various Vitamin D metabolites for the VDR can vary significantly, which in turn influences their biological potency. nih.gov For instance, Calcitriol's affinity for the VDR is approximately 1000 times higher than that of Calcidiol (25-hydroxyvitamin D3). nih.gov
| Compound | Relative Binding Affinity (vs. Calcitriol) | Reference |
|---|---|---|
| Calcitriol (1,25(OH)₂D₃) | 100% | nih.gov |
| Calcidiol (25(OH)D₃) | ~0.1% | nih.gov |
| 5,6-trans-Calcitriol | Varies (Considered a VDR agonist) | nih.gov |
Genomic Mechanisms of Action
The primary mechanism of action for this compound is genomic, involving the regulation of gene transcription. mdpi.comdrugbank.com This process is initiated by the ligand-activated VDR and culminates in the altered expression of target genes.
Once this compound binds to the VDR and induces the requisite conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. wikipedia.orgmdpi.com This VDR/RXR heterodimer is the functional unit that binds to DNA. nih.govnih.gov The formation of this complex is a critical step, as it significantly increases the affinity and specificity of the receptor for its DNA targets compared to the VDR monomer alone. nih.gov The complex is transported into the cell nucleus to initiate gene transcription. nih.govmdpi.com
The VDR/RXR heterodimer scans the genome for specific DNA sequences known as Vitamin D Responsive Elements (VDREs). mdpi.comnih.gov VDREs are typically located in the promoter regions of target genes and consist of two direct repeats of a hexameric core sequence, separated by a three-nucleotide spacer (a configuration known as DR3). researchgate.net The VDR component of the heterodimer typically binds to the 3' half-site of the VDRE, while the RXR binds to the 5' half-site. nih.gov The binding of the VDR/RXR complex to a VDRE is the event that targets the transcriptional machinery to a specific gene. researchgate.net
In the absence of a ligand, the VDR can be bound to co-repressor proteins, which silence gene transcription. nih.govmdpi.com The binding of this compound and the subsequent conformational change in the VDR's AF-2 domain displaces these co-repressors. nih.govnih.gov The newly formed surface on the VDR/RXR heterodimer then serves as a docking site for co-activator proteins. nih.govnih.gov
This co-activator complex can include proteins from the p160 steroid receptor co-activator (SRC) family and others like CREB-binding protein (CBP) and MED1. nih.gov These co-activators act as bridging molecules that connect the VDR/RXR complex to the general transcriptional machinery, including RNA polymerase II. researchgate.net Many co-activators also possess enzymatic activity, such as histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible for transcription, thereby activating gene expression. oup.com Interestingly, studies have shown that even at activated gene enhancers, co-repressor molecules like NCoR and SMRT can be present alongside co-activators, suggesting a highly complex and finely tuned regulatory mechanism. nih.gov
Regulation of Target Gene Transcription and Gene Expression Networks
The primary mechanism through which this compound exerts its long-term biological effects is by modulating the transcription of target genes. mdpi.comnih.govmdpi.com This process, often referred to as the genomic pathway, is mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. wikipedia.orgmdpi.com
The sequence of events for genomic signaling is as follows:
Ligand Binding: this compound enters the cell and binds to the cytosolic VDR. mdpi.com
Heterodimerization: This binding induces a conformational change in the VDR, prompting it to form a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.netnih.gov
Nuclear Translocation: The VDR-RXR complex translocates into the cell nucleus. nih.govnih.gov
DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes. mdpi.comwikipedia.orgresearchgate.netmedlineplus.gov
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a suite of co-activator or co-repressor proteins, which in turn modulates the transcriptional machinery, either enhancing or suppressing the expression of the target gene. researchgate.net
This regulatory action influences a vast network of genes, potentially modulating up to 3% of the human genome. nih.gov These target genes are involved in a wide array of cellular processes, including cellular proliferation, differentiation, apoptosis, and immune responses. mdpi.comnih.gov For instance, in keratinocytes, calcitriol has been shown to regulate the expression of genes involved in differentiation and permeability barrier formation. bioscientifica.com Similarly, studies in chronic lymphocytic leukemia (CLL) cells revealed that calcitriol treatment alters the expression of genes associated with cell migration and motility. nih.gov
Whole-transcriptome microarray examinations of calcitriol-treated human primary keratinocytes have identified 86 differentially expressed genes, with 67 being upregulated and 19 downregulated. These genes are functionally clustered into categories such as response to wounding, protease inhibition, and cellular migration. bioscientifica.com
Cellular Biological Responses in In Vitro Systems
The integrated genomic and non-genomic signaling of this compound leads to significant and observable changes in cellular behavior. These effects have been extensively studied in vitro using various model cell lines.
A primary biological response to this compound is the induction of cellular differentiation, a process where less specialized cells become more specialized. This has been clearly demonstrated in leukemia cell lines and skin cells.
U937 Cells: The human monocytic leukemia cell line U937 is a well-established model for studying myeloid differentiation. Treatment with calcitriol at near-physiologic concentrations potently inhibits the growth of U937 cells and induces them to differentiate into cells resembling mature monocytes and macrophages. nih.govashpublications.org This differentiation is characterized by a series of morphological, phenotypical, and functional changes. nih.govashpublications.orgresearchgate.net For instance, studies show a synergistic effect when U937 cells are treated with both Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and calcitriol, leading to a marked enhancement of monocyte-associated cell surface antigens and functional capabilities. nih.gov
| Differentiation Marker | Observed Change Following Calcitriol Treatment | Reference |
|---|---|---|
| Cell Proliferation | Potent inhibition of growth | nih.govashpublications.org |
| Morphology | Differentiation to a monocyte-macrophage phenotype | nih.gov |
| Enzyme Activity | Enhanced alpha-naphthyl esterase staining | nih.gov |
| Surface Antigens | De novo induction of myeloid-specific antigens (AML-2-23); increased expression of CD11b and CD14 | nih.govnih.gov |
| Receptor Expression | Dramatic increase in Fc receptors for IgG | nih.govresearchgate.net |
| Cellular Function | Induction of phagocytosis and antibody-dependent cellular cytotoxicity (ADCC) | nih.govashpublications.orgresearchgate.net |
| Gene Expression | Up-regulation of c-fos mRNA; down-regulation of c-myc mRNA | nih.gov |
Keratinocytes: In the epidermis, keratinocytes undergo a programmed differentiation process to form the protective outer layer of the skin. nih.gov Calcitriol, acting in concert with calcium, is a key regulator of this process. nih.gov It promotes the transition from proliferating basal keratinocytes to terminally differentiated corneocytes by controlling the expression of genes responsible for producing proteins essential for differentiation. bioscientifica.comnih.gov
| Process | Effect of Calcitriol | Reference |
|---|---|---|
| Cell Proliferation | Decreases proliferation | nih.gov |
| Cell Differentiation | Increases and stimulates differentiation | nih.gov |
| Gene Expression | Regulates mRNA levels for differentiation-specific proteins (e.g., involucrin, transglutaminase) | bioscientifica.comnih.gov |
| Intracellular Calcium | Increases intracellular calcium levels, partly by inducing Phospholipase C | nih.gov |
| Barrier Function | Governs permeability barrier formation | bioscientifica.com |
Effects on Cell Cycle Progression and Apoptosis in Specific Cell Types
The native form of calcitriol is a known regulator of cell growth and programmed cell death in various cell types. mdpi.comresearchgate.netmdpi.com It can induce cell cycle arrest, primarily at the G0/G1 phase, by upregulating cell cycle inhibitors like p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com Furthermore, calcitriol promotes apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases. mdpi.comnih.govnih.govoup.com
While direct studies on this compound are limited, research on related 5,6-trans analogs of vitamin D compounds, such as 5,6-trans-calcipotriol (PRI-2205), has demonstrated potent anti-proliferative and pro-apoptotic activities. researchgate.net For instance, in cancer cell lines, these analogs have been shown to induce apoptosis. researchgate.net This suggests that the 5,6-trans configuration does not abolish the ability to influence cell cycle and apoptosis, although the potency may differ from the 5,6-cis isomer.
Below is a table summarizing the known effects of calcitriol on key proteins involved in cell cycle and apoptosis, which provides a framework for the anticipated actions of its 5,6-trans analog.
| Cell Process | Target Protein | Effect of Calcitriol | Anticipated Effect of 5,6-trans-Calcitriol |
| Cell Cycle Arrest | p21 | Upregulation mdpi.commdpi.com | Upregulation |
| p27 | Upregulation mdpi.commdpi.com | Upregulation | |
| Cyclins/CDKs | Downregulation mdpi.com | Downregulation | |
| Apoptosis | Bcl-2 | Repression mdpi.comoup.com | Repression |
| Bcl-XL | Repression oup.com | Repression | |
| Bax | Stimulation mdpi.com | Stimulation | |
| Caspases | Activation mdpi.comnih.gov | Activation |
This table is based on the established effects of 5,6-cis-Calcitriol, with the anticipated effects of the 5,6-trans isomer being inferred from studies on related analogs.
Investigation of Immunomodulatory Mechanisms at the Cellular Level
Calcitriol is a potent immunomodulator, exerting its effects on various immune cells, including T lymphocytes and antigen-presenting cells (APCs). nih.govoup.comnih.gov It generally promotes a shift from a pro-inflammatory Th1 and Th17 response towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype. oup.com At a cellular level, calcitriol can inhibit the proliferation of T lymphocytes and induce their apoptosis, thereby dampening inflammatory responses. nih.gov It also affects the maturation and function of dendritic cells, reducing their ability to present antigens and stimulate T cells.
Specific research on the immunomodulatory properties of this compound at the cellular level is not widely available. However, studies on calcitriol in human mesenchymal stem cells (MSCs) have shown that it can modulate the production of soluble factors in response to inflammation. openrepository.comopenrepository.com While calcitriol alone did not significantly alter the gene expression of immunomodulatory factors like IDO-1 and PDL-1 in activated MSCs, it did influence the production of other signaling molecules. openrepository.comopenrepository.com This indicates a complex, context-dependent immunomodulatory role. It is plausible that this compound would also exhibit immunomodulatory effects, though the specific nature and potency of these effects compared to the 5,6-cis isomer require further investigation.
Modulation of Adipocyte Differentiation and Lipid Metabolism In Vitro
The vitamin D receptor (VDR), through which calcitriol mediates its effects, is expressed in preadipocytes and mature adipocytes, suggesting a role for vitamin D in adipose tissue biology. researchgate.net In vitro studies using cell lines like 3T3-L1 have shown that calcitriol can inhibit adipogenesis, the process of preadipocyte differentiation into mature fat cells. researchgate.net This anti-adipogenic effect is associated with the regulation of key transcription factors involved in fat cell development.
Furthermore, calcitriol has been shown to influence lipid metabolism in mature adipocytes. zen-bio.comnih.gov It can regulate the expression of various cytokines and chemokines in adipocytes and macrophages, suggesting a role in modulating inflammation within adipose tissue. zen-bio.comnih.gov Specifically, calcitriol has been observed to increase the expression of macrophage inhibitory factor (MIF) and CD14 in human adipocytes through a calcium-dependent mechanism. nih.gov
Direct experimental data on the effects of this compound on adipocyte differentiation and lipid metabolism is currently lacking. However, given that it is an analog of calcitriol, it is hypothesized to interact with the VDR in adipocytes and potentially influence these processes. The extent and nature of this modulation would likely depend on its binding affinity for the VDR and subsequent gene regulatory activity compared to the native 5,6-cis form.
Comparative Biological Activity of this compound vs. 5,6-cis-Calcitriol
While direct comparative studies on the full range of biological activities of the calcitriol isomers are not abundant, research on their precursors, the 25-hydroxyvitamin D3 isomers, provides valuable insights. A study comparing 5,6-cis-25OHD3 and 5,6-trans-25OHD3 in patients with hypoparathyroidism found that both isomers were equally effective in enhancing intestinal calcium absorption and normalizing serum calcium levels. nih.gov However, they exhibited different modes of action on renal phosphate (B84403) handling and calcium release from bone, with the trans-isomer increasing urinary phosphate and hydroxyproline (B1673980) excretion, while the cis-isomer had the opposite effect. nih.gov
This suggests that the 5,6-trans configuration can lead to distinct biological outcomes compared to the natural 5,6-cis form. It is believed that the 6-s-cis conformation is preferred for rapid, non-genomic responses, whereas the 6-s-trans form may be more associated with genomic responses mediated by the nuclear VDR. nih.govencyclopedia.pub The flexibility of the A-ring in the natural cis-isomer allows it to adopt various conformations, which may be crucial for its diverse biological functions. The more rigid structure of the trans-isomer might favor certain interactions while hindering others.
The following table provides a comparative summary of the known and potential biological activities of the two isomers.
| Biological Activity | 5,6-cis-Calcitriol (Natural Form) | 5,6-trans-Calcitriol (Synthetic Analog) |
| VDR Binding | High affinity | Expected to bind, affinity may vary |
| Genomic Actions | Potent transcriptional regulator nih.govencyclopedia.pub | Potentially potent, may differ in target gene activation nih.govencyclopedia.pub |
| Non-Genomic Actions | Induces rapid responses nih.govencyclopedia.pub | Potentially less active in rapid responses nih.govencyclopedia.pub |
| Cell Proliferation | Inhibitory mdpi.com | Inhibitory (based on analogs) researchgate.net |
| Apoptosis Induction | Pro-apoptotic mdpi.comnih.gov | Pro-apoptotic (based on analogs) researchgate.net |
| Immunomodulation | Potent modulator nih.govoup.com | Activity requires further study |
| Adipogenesis | Inhibitory researchgate.net | Activity requires further study |
This table summarizes known data and hypotheses based on available research. Further direct comparative studies are needed to fully elucidate the differences in biological activity.
V. in Vitro and Non Clinical Metabolic Tracing Studies Utilizing 5,6 Trans Calcitriol D6
Enzymatic Hydroxylation Pathways of Calcitriol (B1668218) and Deuterated Analogs
The metabolism of Calcitriol is a highly regulated process primarily aimed at controlling its potent hormonal activity and facilitating its excretion. This is achieved through a series of hydroxylation reactions catalyzed by specific enzymes, leading to the formation of various metabolites.
The primary enzyme responsible for the catabolism of Calcitriol is the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orggenecards.orgmedlineplus.govnih.govresearchgate.net This enzyme is a member of the cytochrome P450 superfamily and exhibits broad substrate specificity, acting on both Calcitriol and its precursor, Calcifediol. wikipedia.orgmedlineplus.govnih.gov The expression of CYP24A1 is tightly regulated, being strongly induced by Calcitriol itself, creating a negative feedback loop that prevents excessive hormonal activity. nih.gov
Another cytochrome P450 enzyme, CYP3A4, predominantly found in the liver and intestine, has also been implicated in the metabolism of vitamin D analogs, although its role in the physiological catabolism of endogenous Calcitriol is considered secondary to that of CYP24A1.
The enzymatic activity of these P450 enzymes is crucial for initiating the inactivation cascade of Calcitriol. The introduction of a deuterium (B1214612) label in 5,6-trans-Calcitriol-d6 does not significantly alter its recognition and processing by these enzymes, making it an excellent substrate for studying these metabolic pathways.
The multi-step enzymatic process initiated by CYP24A1 ultimately leads to the formation of water-soluble, biologically inactive metabolites that can be readily excreted. The primary end-product of the C-24 oxidation pathway is Calcitroic Acid. wikipedia.org This metabolite is formed through a series of oxidative steps that result in the cleavage of the side chain of the Calcitriol molecule. The formation of Calcitroic Acid represents the terminal step in the inactivation of Calcitriol, ensuring that its physiological effects are terminated.
CYP24A1 catalyzes hydroxylation at two key positions on the Calcitriol side chain: C24 and C23. wikipedia.org The C24-hydroxylation pathway is the predominant route for Calcitriol inactivation in humans. wikipedia.org This pathway involves the initial hydroxylation at the C24 position, followed by further oxidation to a ketone and subsequent cleavage of the side chain to yield Calcitroic Acid.
Alternatively, the C23-hydroxylation pathway leads to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone. While this pathway is also catalyzed by CYP24A1, it is generally considered a minor route of Calcitriol metabolism in humans. The regioselectivity of CYP24A1 for the C24 versus the C23 position can be influenced by the specific isoform of the enzyme and the substrate structure.
The metabolic fate of this compound in in vitro systems mirrors that of unlabeled Calcitriol, undergoing hydroxylation at both the C24 and C23 positions, leading to the formation of their corresponding deuterated metabolites.
| Enzyme | Primary Function in Calcitriol Metabolism | Key Hydroxylation Position(s) | Major End Metabolite |
| CYP24A1 | Catabolism and inactivation of Calcitriol | C24 (primary), C23 (secondary) | Calcitroic Acid |
| CYP3A4 | Contributes to the metabolism of vitamin D analogs | Various, including C24 | - |
Application of this compound as a Metabolic Tracer
The stable isotope label in this compound allows it to be distinguished from endogenous, unlabeled Calcitriol by mass spectrometry. This property makes it an ideal metabolic tracer to study the dynamics of Calcitriol metabolism in various biological systems without the need for radioactive isotopes.
In cell culture systems, such as those derived from kidney, liver, or bone cells, this compound can be introduced into the culture medium. manchester.ac.uk At specific time points, the cells and the medium can be harvested, and the metabolites extracted. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites can be identified and quantified. This allows researchers to map the metabolic pathways of Calcitriol within specific cell types and to understand how factors like genetic variations or drug treatments might alter its metabolism.
For example, by incubating kidney cells with this compound, one can directly observe the formation of deuterated 1α,24,25-trihydroxyvitamin D3 and subsequently deuterated Calcitroic Acid, confirming the activity of the CYP24A1 pathway in these cells.
| Cell Type | Expected Major Deuterated Metabolites of this compound | Primary Metabolic Pathway Investigated |
| Kidney Cells | d6-1α,24,25-Trihydroxyvitamin D3, d6-Calcitroic Acid | CYP24A1-mediated C24-oxidation |
| Liver Cells | d6-Hydroxylated metabolites, d6-Calcitroic Acid | CYP-mediated hydroxylation and side-chain cleavage |
| Bone Cells | d6-1α,24,25-Trihydroxyvitamin D3, d6-Calcitroic Acid | Local inactivation of Calcitriol by CYP24A1 |
Beyond identifying metabolic pathways, this compound is instrumental in determining the rate at which Calcitriol is metabolized, known as the metabolic turnover rate. By introducing a known concentration of the deuterated analog to a cell culture and monitoring its disappearance over time, along with the appearance of its metabolites, researchers can calculate the rate of enzymatic conversion.
This information is critical for understanding the half-life of active Calcitriol within target cells and how this is regulated. For instance, studies can investigate how the expression of CYP24A1, induced by Calcitriol itself, affects the turnover rate of this compound. This provides quantitative insights into the efficiency of the negative feedback mechanism that controls Calcitriol levels. Such studies are vital for predicting how alterations in metabolic enzyme activity, due to disease or drug interactions, might impact the biological effects of vitamin D.
Identification and Quantification of Deuterated Metabolites
In vitro metabolic studies of this compound, typically conducted using human liver microsomes, are designed to identify and quantify the resulting deuterated metabolites. While specific studies on the metabolism of this compound are not extensively detailed in the public domain, the metabolic pathways can be inferred from studies on the non-deuterated 5,6-trans-cholecalciferol and other vitamin D analogs. These compounds are known to be rapidly metabolized. nih.gov The primary enzymes involved in calcitriol metabolism are cytochrome P450s, particularly CYP24A1 and CYP3A4. nih.govnih.gov
The use of this compound in these assays allows for the unambiguous identification of its metabolites through mass spectrometry. The deuterium label results in a predictable mass shift in the parent compound and its subsequent metabolites, distinguishing them from any endogenously present, non-deuterated vitamin D metabolites.
Hypothetical Deuterated Metabolites of this compound:
Based on the known metabolism of calcitriol and its analogs, the following table outlines the expected deuterated metabolites of this compound that could be identified and quantified in in vitro systems. The mass shift due to the six deuterium atoms would be a key feature in their detection.
| Parent Compound | Expected Metabolic Reaction | Hypothetical Deuterated Metabolite | Analytical Method for Identification and Quantification |
| This compound | C-24 Hydroxylation | 24-hydroxy-5,6-trans-Calcitriol-d6 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| This compound | C-23 Hydroxylation | 23-hydroxy-5,6-trans-Calcitriol-d6 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| 24-hydroxy-5,6-trans-Calcitriol-d6 | Further Oxidation | 24-keto-5,6-trans-Calcitriol-d6 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| 24-hydroxy-5,6-trans-Calcitriol-d6 | Side-chain cleavage | Calcitroic acid-d6 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
The quantification of these deuterated metabolites is typically achieved using LC-MS/MS, a highly sensitive and specific analytical technique. By employing a stable isotope-labeled internal standard, precise concentration levels of each metabolite can be determined in the microsomal incubation matrix. This quantitative data is crucial for understanding the rate and extent of metabolism of this compound.
Enzyme Activity Assays and Inhibition Studies in Microsomal Systems
This compound can be utilized as a substrate in enzyme activity assays to probe the function of specific drug-metabolizing enzymes, particularly CYP24A1 and CYP3A4, which are known to be involved in vitamin D metabolism. nih.govnih.gov In these assays, the rate of disappearance of the deuterated parent compound and the rate of appearance of its deuterated metabolites are measured over time in the presence of human liver microsomes and necessary cofactors.
The deuterium labeling of this compound is advantageous as it allows for the study of its metabolism without interference from endogenous calcitriol. This is particularly important when using complex biological matrices like liver microsomes, which may contain endogenous levels of the non-deuterated compound.
Furthermore, this compound can be employed in enzyme inhibition studies to assess its potential to interfere with the metabolism of other drugs. These studies are critical in drug development to identify potential drug-drug interactions. In a typical inhibition assay, a known substrate of a specific cytochrome P450 enzyme is incubated with human liver microsomes in the presence and absence of this compound. A decrease in the metabolism of the probe substrate in the presence of this compound would indicate an inhibitory effect.
Illustrative Data from a Hypothetical CYP3A4 Inhibition Assay:
The following table presents hypothetical data from an in vitro study assessing the inhibitory potential of 5,6-trans-Calcitriol on the activity of CYP3A4, using a known substrate.
| Concentration of 5,6-trans-Calcitriol (µM) | CYP3A4 Activity (% of Control) | Inhibition (%) |
| 0 (Control) | 100 | 0 |
| 1 | 95 | 5 |
| 5 | 80 | 20 |
| 10 | 65 | 35 |
| 25 | 40 | 60 |
| 50 | 25 | 75 |
Vi. Research Applications and Investigational Paradigms of Deuterated Calcitriol Isomers
Use of 5,6-trans-Calcitriol-d6 as a Reference Standard for Assay Development
This compound is a deuterated synthetic isomer of calcitriol (B1668218), the active form of vitamin D3. ontosight.aichemsrc.com Its primary application in research is as an internal standard for the quantification of endogenous calcitriol and its metabolites in biological samples. evitachem.commedchemexpress.com This is particularly important for methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). iiarjournals.org The six deuterium (B1214612) atoms on the molecule give it a higher molecular weight (422.69 g/mol ) compared to the non-deuterated calcitriol. axios-research.com This mass difference allows it to be distinguished by the mass spectrometer, while its structural similarity ensures it behaves almost identically to the target analyte during sample preparation and analysis. This mimicry is crucial for correcting any analyte loss during extraction or variations in instrument response, thereby ensuring accurate and precise measurement. ijbio.com
Standardization of Quantitative Assays for Endogenous Calcitriol
The accurate measurement of calcitriol in human plasma is essential for clinical diagnostics but is analytically challenging due to its extremely low circulating concentrations, which are typically in the picomolar range. ijbio.com To achieve the necessary sensitivity and specificity, LC-MS/MS methods are widely used. iiarjournals.org In these assays, this compound, or other deuterated forms of calcitriol, serve as an indispensable internal standard. medchemexpress.comijbio.com A known quantity of the deuterated standard is added to the patient sample at the beginning of the analytical process. By comparing the mass spectrometry signal of the endogenous calcitriol to that of the known amount of the internal standard, a precise quantification of the endogenous calcitriol level can be achieved. This process corrects for variability that can be introduced during sample extraction and derivatization steps. ijbio.com
Table 1: Key Parameters in LC-MS/MS Assays for Calcitriol This interactive table outlines the typical parameters monitored in LC-MS/MS methods for the quantification of calcitriol using a deuterated internal standard.
| Parameter | Description | Typical Application |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule (or its derivative) that is selected for fragmentation. | For calcitriol and its deuterated standard, these values are distinct due to the mass difference. |
| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment ion that is produced from the precursor ion in the mass spectrometer. | The transition from precursor to product ion is highly specific and used for quantification. ijbio.com |
| Retention Time | The time it takes for a compound to travel through the chromatography column to the detector. | The internal standard should have a retention time very close to that of the endogenous analyte. ijbio.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably determined with acceptable precision and accuracy. | For calcitriol, this is typically in the low pg/mL range. ijbio.com |
Quality Control in Analytical Method Validation
During the validation of any new analytical method, quality control (QC) is paramount to ensure the reliability and reproducibility of the results. axios-research.com this compound is used in the preparation of QC samples, which are samples with a known concentration of the analyte. ijbio.com These QC samples are analyzed alongside unknown samples to monitor the performance of the assay. By comparing the measured concentration of the QC samples to their known concentration, laboratories can assess the accuracy and precision of the method. This is a critical step in meeting the stringent requirements set by regulatory bodies for clinical diagnostic and research assays. axios-research.comijbio.com
Mechanistic Studies on Vitamin D Receptor (VDR) Function
The biological effects of calcitriol are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. nih.govwikipedia.org Upon binding calcitriol, the VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) to regulate gene transcription. physiology.orgnih.gov Deuterated isomers like this compound can be valuable tools for investigating the intricacies of these molecular interactions.
Understanding Ligand-Induced Conformational Changes in VDR
The binding of a ligand to the VDR's ligand-binding domain (LBD) is a critical step that induces a conformational change in the receptor. acs.orgmdpi.com This structural shift is necessary for the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are essential for initiating gene transcription. nih.govcellsignal.com The specific conformation adopted by the VDR is dependent on the structure of the bound ligand. The 5,6-trans configuration of this isomer, being different from the natural 5,6-cis geometry of calcitriol, is expected to induce a unique conformational state in the VDR. nih.gov Studying these subtle differences can provide valuable insights into how different ligands can fine-tune the receptor's activity and subsequent biological responses.
Investigating the Role of 5,6-trans Configuration in Biological Activity
The three-dimensional structure of a molecule is intrinsically linked to its biological function. Calcitriol's natural 5,6-cis configuration is crucial for its high-affinity binding to the VDR and its potent biological activity. ontosight.ai The 5,6-trans isomer, due to its altered geometry, exhibits different biological properties. ontosight.ainih.gov Research has shown that the 5,6-trans configuration disrupts the optimal fit within the VDR's ligand-binding pocket, resulting in a lower binding affinity compared to the native calcitriol. This reduced affinity generally translates to a lower biological potency. nih.gov However, some studies on modified 5,6-trans analogs have shown that this modification can sometimes be advantageous for enhancing anti-proliferative activity, although not as a single modification. nih.gov
Table 2: Relative VDR Binding Affinity of Calcitriol Isomers This interactive table provides a comparative overview of the VDR binding affinity for calcitriol and its 5,6-trans isomer.
| Compound | Configuration | Relative VDR Binding Affinity | General Biological Potency |
| Calcitriol | 5,6-cis (natural) | High | High |
| 5,6-trans-Calcitriol | 5,6-trans | Lower | Lower |
Development of Novel Vitamin D Analogues for Research Purposes
The development of novel vitamin D analogues is a dynamic area of research, driven by the need to create compounds with more selective biological activities and improved metabolic stability compared to the endogenous active form, 1,25-dihydroxyvitamin D3 (Calcitriol). nih.govphysiology.org The therapeutic application of calcitriol itself is often limited by its potent calcemic effects. nih.govwikipedia.org Researchers have therefore focused on synthesizing analogues that can separate the desired anti-proliferative, pro-differentiative, and immunomodulatory effects from the less desirable induction of hypercalcemia. nih.govnih.gov Deuteration, the selective replacement of hydrogen with its stable heavy isotope deuterium, has emerged as a critical strategy in this endeavor. medchemexpress.comresearchgate.net
The incorporation of deuterium into calcitriol isomers and other vitamin D structures serves two primary research purposes. Firstly, it facilitates the creation of ideal internal standards for use in highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov Since deuterated analogues such as this compound are chemically identical to their non-deuterated counterparts but have a higher mass, they can be added to biological samples to enable precise quantification of endogenous vitamin D metabolites. medchemexpress.com This is essential for studying the pharmacokinetics and metabolism of newly developed analogues and for accurately mapping the complex pathways of vitamin D metabolism. mdpi.comnih.gov
Secondly, deuteration can directly modify the biological properties of the analogue itself. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes responsible for vitamin D breakdown. medchemexpress.comiiarjournals.org This "kinetic isotope effect" can lead to a longer biological half-life and potentially enhanced potency of the analogue.
A significant breakthrough in this field is the synthesis of novel deuterated "Gemini" vitamin D analogues. These compounds are characterized by having two side-chains at the C-20 position, with one of the chains being substituted with deuterium. nih.gov Research has shown that these deuterated Gemini analogues possess markedly potent antiproliferative activity against a wide range of cancer cell lines, often exceeding that of natural calcitriol. nih.gov
Detailed Research Findings:
A study investigating a series of novel deuterated Gemini vitamin D analogues produced significant findings regarding their efficacy in inhibiting cancer cell growth. The analogues were tested against various human cancer cell lines, demonstrating remarkable potency.
| Cancer Cell Line | Cell Type | ED₅₀ (M) of Deuterated Gemini Analogue* | ED₅₀ (M) of 1,25(OH)₂D₃ (Calcitriol) |
|---|---|---|---|
| HL-60 | Myeloid Leukemia | ~1 x 10⁻¹¹ | ~2 x 10⁻⁹ |
| PC-3 | Prostate Cancer | ~5 x 10⁻¹¹ | ~1 x 10⁻⁸ |
| LNCaP | Prostate Cancer | ~1 x 10⁻¹⁰ | ~5 x 10⁻⁹ |
| MCF-7 | Breast Cancer | ~2 x 10⁻¹¹ | ~1 x 10⁻⁹ |
| HT-29 | Colon Cancer | ~1 x 10⁻¹⁰ | ~5 x 10⁻⁸ |
*Values represent the approximate effective dose for 50% inhibition for the most potent deuterated Gemini analogues tested in the study.
The results from this research indicate that the deuterated Gemini analogues were significantly more potent—by orders of magnitude—than calcitriol in inhibiting the clonal proliferation of these cancer cells. nih.gov The development of these compounds relies on complex synthetic strategies, often involving the creation of specific deuterium-labeled A-ring and CD-ring precursors which are then combined to form the final analogue. mdpi.comresearchgate.net
This line of investigation highlights how deuterated isomers, including structural variants like the 5,6-trans configuration, are not merely analytical tools but are integral to the rational design of new vitamin D-based therapeutic candidates for research. nih.gov By modifying the core vitamin D structure through deuteration and other chemical alterations, scientists can fine-tune the biological activity, creating powerful research compounds to explore the full therapeutic potential of the vitamin D signaling pathway. nih.govnih.gov
Vii. Emerging Research Avenues and Methodological Advancements with 5,6 Trans Calcitriol D6
Integration with Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics)
The advent of multi-omics technologies has revolutionized our ability to obtain a holistic view of biological systems. The integration of metabolomics and transcriptomics, in particular, offers a powerful approach to elucidate the downstream effects of calcitriol (B1668218) signaling. 5,6-trans-Calcitriol-d6 is an invaluable tool in these studies, primarily serving as a stable isotope tracer.
In metabolomics, the six deuterium (B1214612) atoms on this compound allow for its unambiguous identification and quantification in complex biological matrices using mass spectrometry. This enables researchers to precisely track its metabolic fate, distinguishing it from endogenous calcitriol. Such studies can reveal novel metabolic pathways and identify previously unknown metabolites of the 5,6-trans isomer.
In transcriptomics, the use of this compound can help to delineate the specific gene expression profiles modulated by this particular isomer. By treating cells or tissues with this compound and performing RNA sequencing, researchers can identify genes that are uniquely regulated by this compound compared to the native cis-isomer. This approach can uncover novel target genes and signaling pathways influenced by the stereochemistry of the A-ring.
Table 1: Potential Applications of this compound in Multi-Omics Studies
| Omics Approach | Application of this compound | Potential Insights |
| Metabolomics | Stable isotope tracer in LC-MS/MS analysis | - Elucidation of the metabolic fate of the 5,6-trans isomer- Identification of novel metabolites- Quantification of isomer-specific metabolic rates |
| Transcriptomics | Isomer-specific stimulus for gene expression analysis | - Identification of genes uniquely regulated by the 5,6-trans isomer- Delineation of isomer-specific signaling pathways- Understanding the impact of A-ring conformation on VDR-mediated transcription |
Advanced Structural Biology Studies of Calcitriol-VDR Complexes
The interaction between calcitriol and the VDR is the initiating event for its genomic actions. High-resolution structural information is critical for understanding the molecular basis of VDR activation and for the rational design of new therapeutic analogs. While X-ray crystallography has provided static snapshots of the VDR ligand-binding pocket, advanced techniques like cryo-electron microscopy (cryo-EM) and NMR spectroscopy can offer deeper insights into the dynamic nature of this interaction.
The use of this compound in these studies can be particularly advantageous. In NMR spectroscopy, the deuterium labels can serve as specific probes to study the conformation and dynamics of the ligand when bound to the VDR. This can help to elucidate how the altered stereochemistry of the 5,6-trans isomer influences its binding affinity and the subsequent conformational changes in the receptor.
Cryo-EM studies of the VDR in complex with this compound could reveal subtle structural differences in the receptor that are induced by this isomer. These structural insights are crucial for understanding the molecular mechanisms that underpin the differential biological activities of calcitriol isomers.
Development of Advanced In Vitro Co-culture and Organoid Models
Traditional 2D cell culture models often fail to recapitulate the complexity of in vivo tissues. The development of 3D co-culture and organoid models provides a more physiologically relevant context to study the effects of compounds like calcitriol. These models are instrumental in investigating cell-cell interactions and the influence of the tissue microenvironment on cellular responses.
The application of this compound in these advanced in vitro systems can provide a more nuanced understanding of its biological effects. For instance, in an intestinal organoid model, researchers could use this deuterated analog to study isomer-specific effects on epithelial cell differentiation and barrier function. In co-culture models of bone cells, this compound could be used to investigate the differential effects of calcitriol isomers on osteoblasts and osteoclasts.
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding ligand-receptor interactions at an atomic level. These methods can provide valuable insights into the binding mode, affinity, and dynamic behavior of ligands within the VDR binding pocket.
The specific properties of this compound can be leveraged in computational studies. The known stereochemistry of the 5,6-trans bond provides a defined starting point for docking studies to predict its preferred binding orientation within the VDR. Furthermore, MD simulations can be employed to explore the conformational dynamics of the VDR-ligand complex and to understand how the deuterium substitution might influence these dynamics. These computational insights can guide the design of future experiments and the development of novel VDR modulators.
Expanding Deuterated Analog Library for Comprehensive Metabolic and Mechanistic Profiling
The synthesis and study of a single deuterated analog like this compound opens the door to the development of a broader library of deuterated calcitriol analogs. Such a library, with deuterium labels at various positions, would be an invaluable resource for a more comprehensive understanding of calcitriol's metabolism and mechanism of action.
By systematically introducing deuterium at different sites on the calcitriol molecule, researchers can probe the role of specific metabolic pathways. For example, deuteration at sites of known hydroxylation can be used to study the kinetics and regioselectivity of metabolic enzymes. This expanded library would enable a more complete and detailed mapping of the vitamin D metabolic network.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 5,6-trans-Calcitriol-d6 in experimental workflows?
- Methodological Answer : Synthesis involves deuteration at specific positions (C5 and C6) using isotopic labeling techniques (e.g., deuterium oxide exchange or precursor deuteration). Characterization requires nuclear magnetic resonance (NMR) to confirm the trans-configuration and deuterium incorporation, alongside mass spectrometry (MS) for isotopic purity (>98% as per analytical standards). Researchers must validate isotopic stability under storage conditions (e.g., -20°C in inert solvents) to prevent degradation .
Q. How can this compound be used as an internal standard in vitamin D metabolite quantification?
- Methodological Answer : The compound serves as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ionization variability. A validated protocol includes spiking known concentrations into biological samples (e.g., serum), followed by extraction (solid-phase or liquid-liquid) and chromatographic separation (C18 columns). Calibration curves using analyte-to-internal standard peak area ratios ensure precision (±15% CV) .
Advanced Research Questions
Q. What isotopic effects arise from deuterium substitution in this compound, and how do these impact binding affinity to the vitamin D receptor (VDR)?
- Methodological Answer : Deuteration at C5/C6 alters bond vibrational frequencies, potentially affecting VDR binding kinetics. Competitive binding assays (e.g., radioligand displacement using [³H]-1,25-dihydroxyvitamin D3) and molecular dynamics simulations can quantify binding affinity (Kd) differences. Studies suggest minimal impact on receptor interaction (<10% variance) due to the non-active site location of C5/C6, but confirmatory assays are necessary .
Q. How should researchers address contradictions in reported bioactivity data between this compound and its non-deuterated counterpart?
- Methodological Answer : Contradictions may stem from isotopic purity variability or metabolic stability differences. To resolve this:
- Compare in vitro metabolic stability using hepatic microsomes to assess deuteration’s impact on CYP24A1-mediated catabolism.
- Validate bioactivity in cell-based assays (e.g., VDR transactivation in HEK293 cells) under standardized conditions (e.g., serum-free media to avoid interference).
- Use isotopic dilution analysis to rule out contamination .
Q. What are the challenges in integrating this compound into tracer studies for vitamin D metabolic flux analysis?
- Methodological Answer : Key challenges include:
- Tracer Purity : Ensure no unlabeled isotopologues interfere with MS detection (e.g., use high-resolution MS with <2 ppm mass accuracy).
- Kinetic Isotope Effects : Adjust metabolic rate calculations if deuterium slows enzymatic steps (e.g., CYP27B1 hydroxylation).
- Tissue Distribution : Use autoradiography or imaging MS to confirm uniform tracer distribution in target tissues (e.g., kidney, bone) .
Data Analysis & Interpretation
Q. How can researchers statistically validate the significance of small isotopic effects observed in this compound studies?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare deuterated vs. non-deuterated groups. Use power analysis to determine sample size adequacy for detecting effect sizes (e.g., α=0.05, β=0.2). For subtle effects (<5%), Bayesian statistics may improve interpretability by quantifying probability distributions .
Q. What computational tools are recommended for modeling the structural dynamics of this compound in silico?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model VDR-ligand interactions. Deuterium’s mass difference requires adjusted force fields (e.g., CHARMM36 with modified bond parameters). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine electronic structure details .
Interdisciplinary Applications
Q. How does this compound facilitate research into vitamin D photodegradation pathways?
- Methodological Answer : UV irradiation studies (e.g., 290–315 nm) coupled with LC-MS/MS can track deuterium retention during photoisomerization. The trans-configuration’s stability under UV exposure provides insights into environmental degradation mechanisms, critical for understanding vitamin D3 bioavailability .
Q. What ethical and safety protocols are critical when handling this compound in preclinical studies?
- Methodological Answer : Follow OSHA guidelines for deuterated compounds:
- Use fume hoods for weighing and solubilization.
- Conduct teratogenicity screens in animal models before longitudinal studies.
- Dispose of waste via certified hazardous waste contractors due to potential bioaccumulation risks .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
